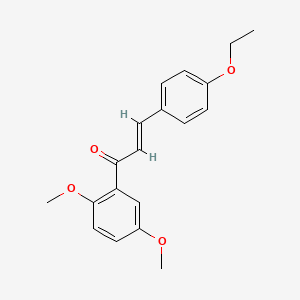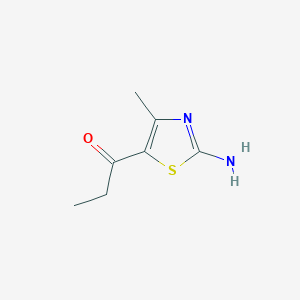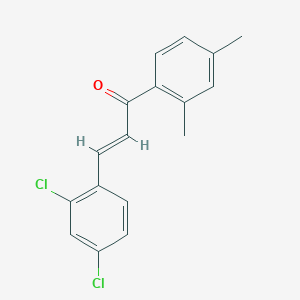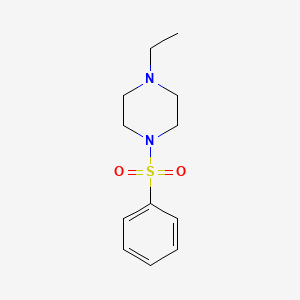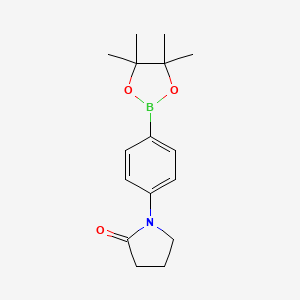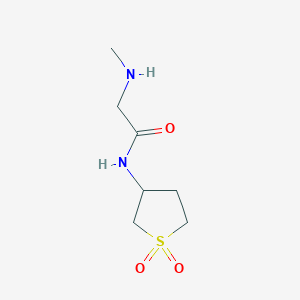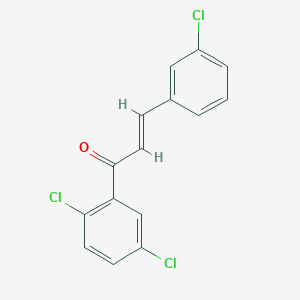
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of isoxazoles and is primarily used as a pre-emergent herbicide, which means that it is applied to the soil before the weeds germinate. Clomazone is known for its selective action, which means that it can kill the weeds without harming the crops.
Wirkmechanismus
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one works by inhibiting the synthesis of carotenoids, which are essential pigments that are required for the growth and development of plants. This leads to the death of the weeds without affecting the crops. (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is also known to inhibit the activity of certain enzymes that are involved in the synthesis of fatty acids, which further contributes to its herbicidal activity.
Biochemical and Physiological Effects:
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been found to have minimal impact on the environment and non-target organisms. It is rapidly degraded in the soil and does not accumulate in the food chain. However, it can cause some physiological effects in plants such as stunted growth and reduced chlorophyll content.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is easy to handle and has a long shelf life. It is also highly selective, which means that it can be used to study the effects of herbicides on specific crops and weeds. However, (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has some limitations as well. It is not effective against all types of weeds, and its effectiveness can vary depending on the soil type and environmental conditions.
Zukünftige Richtungen
There are several future directions for research on (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one. One area of research is the development of new formulations that can improve its effectiveness against a wider range of weeds. Another area of research is the study of the impact of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one on soil microorganisms and the ecosystem as a whole. Additionally, there is a need for research on the development of new herbicides that can be used in conjunction with (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one to control the growth of weeds in a sustainable manner.
In conclusion, (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a herbicide that has been extensively studied for its effectiveness in controlling the growth of weeds in various crops. It works by inhibiting the synthesis of carotenoids and fatty acids, leading to the death of the weeds without affecting the crops. (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, including the development of new formulations and the study of its impact on the ecosystem.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been extensively studied for its effectiveness in controlling the growth of weeds in various crops such as soybean, cotton, and corn. It has been found to be highly effective in controlling broadleaf and grassy weeds. (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is also being studied for its potential use in controlling the growth of invasive weeds in natural ecosystems.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJVDLQBSWWCP-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



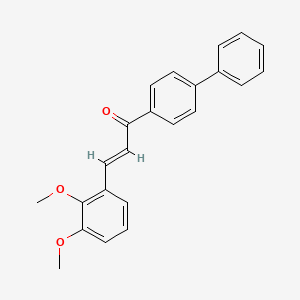
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide](/img/structure/B3070392.png)
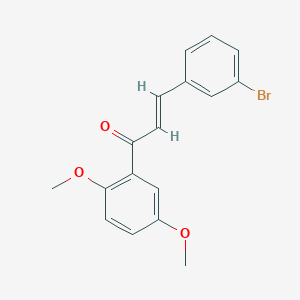
![(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070400.png)
